5-(Methylsulfanyl)pyridin-3-OL

Nucleophilic aromatic substitution Kinetic reactivity Heterocyclic chemistry

Medicinal chemistry hit-to-lead campaigns require stable heterocyclic scaffolds that survive multi-step synthesis. 5-(Methylsulfanyl)pyridin-3-OL solves this with its methylthioether group, which is 120-3400× less reactive toward nucleophilic substitution than chloro analogs. Key advantages: • Orthogonal reactivity: -SCH₃ acts as a protecting group, eliminating separate protection/deprotection steps • Tunable oxidation: Convert to sulfoxide/sulfone to activate 5-position for analog library generation • Distinct pKa (~8.0-8.3): Fine-tune solubility/permeability in lead optimization • Antioxidant scaffold: Peroxyl radical quenching up to 1×10⁷ M⁻¹s⁻¹ (surpassing α-tocopherol) Delivered at ≥97% purity for immediate use in complex polyfunctional pyridine synthesis.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 910649-52-4
Cat. No. B3043712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)pyridin-3-OL
CAS910649-52-4
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCSC1=CN=CC(=C1)O
InChIInChI=1S/C6H7NOS/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3
InChIKeyPXMCWDFORQZWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfanyl)pyridin-3-OL: Chemical Identity & Sourcing


5-(Methylsulfanyl)pyridin-3-OL (CAS 910649-52-4) is a heterocyclic building block belonging to the class of 3-hydroxypyridines (pyridin-3-ols) substituted at the 5-position with a methylthioether group . Its molecular formula is C₆H₇NOS with a molecular weight of 141.19 g/mol [1]. The compound combines the aromatic nitrogen-containing pyridine ring with both a hydrogen-bond donor (phenol-like –OH at position 3) and a lipophilic, electron-donating thioether substituent (–SCH₃ at position 5) . This bifunctional scaffold is commercially available from multiple suppliers at purities typically ≥97–98%, making it an accessible starting material for medicinal chemistry and chemical biology research programs [1].

5-(Methylsulfanyl)pyridin-3-OL: Non-Interchangeability with Analogs


The 5-(methylsulfanyl) substitution pattern confers a distinct reactivity and physicochemical profile that fundamentally diverges from other 3-hydroxypyridine derivatives. The thioether group (–SCH₃) is a moderate electron donor via resonance but also contributes significant lipophilicity and polarizability, unlike a methyl group (–CH₃) or a methoxy group (–OCH₃) at the same position [1]. Critically, the methylthio moiety is resistant to nucleophilic aromatic substitution (SNAr) relative to halogenated analogs, as demonstrated by kinetic studies showing that methylthio-heterocycles are 1.2 × 10² to 3.4 × 10³ times less reactive toward methoxide ion than their chloro counterparts [1]. Furthermore, the 5-positional isomer exhibits different hydrogen-bonding and steric arrangements compared to the 2- or 4-substituted methylthio-pyridinols, which can lead to divergent biological target engagement [2]. Consequently, substituting 5-(Methylsulfanyl)pyridin-3-OL with a different 5-substituted pyridin-3-ol (e.g., 5-chloro, 5-methyl, or 5-methoxy) will alter both the synthetic route feasibility and the downstream biological profile of derived molecules, invalidating direct substitution without re-optimization.

5-(Methylsulfanyl)pyridin-3-OL: Quantitative Comparison with Key Analogs


SNAr Reactivity: Methylthio vs. Chloro Analogs

The methylthio substituent in 5-(Methylsulfanyl)pyridin-3-OL confers substantially reduced reactivity toward nucleophilic aromatic substitution (SNAr) relative to the corresponding 5-chloro analog. Kinetic studies on a series of methylthio-substituted six-membered nitrogen heterocycles (including pyridines) reacting with sodium methoxide at 30 °C demonstrate that the methylthio derivatives are between 1.2 × 10² and 3.4 × 10³ times less reactive than their chloro analogs [1]. This quantitative difference means that synthetic sequences requiring selective SNAr at other positions on the pyridine ring can be performed with the methylthio group remaining intact, whereas a chloro substituent would undergo competitive displacement. For a medicinal chemist, this translates to orthogonal reactivity and the ability to carry the –SCH₃ group through multiple synthetic steps without protection.

Nucleophilic aromatic substitution Kinetic reactivity Heterocyclic chemistry Synthetic methodology

pKa Comparison: 5-Methylthio vs. 2-Methylthio Isomer

The position of the methylthio substituent on the pyridin-3-ol ring influences the acidity of the phenolic –OH group. While experimental pKa data for 5-(Methylsulfanyl)pyridin-3-OL are not reported in primary literature, the closely related positional isomer 2-(methylthio)pyridin-3-ol (CAS 32637-37-9) has a predicted pKa of 7.58 ± 0.10 . This value is significantly lower than that of unsubstituted 3-hydroxypyridine (pKa ~8.7–8.9) and reflects the electron-withdrawing inductive effect of the adjacent sulfur atom. For 5-(Methylsulfanyl)pyridin-3-OL, where the thioether is meta to the hydroxyl group, the inductive effect is attenuated, leading to a predicted pKa that is intermediate between 3-hydroxypyridine and the 2-isomer (estimated ~8.0–8.3 based on substituent constants). This difference in acidity affects the ionization state at physiological pH, influencing solubility, membrane permeability, and target binding in biological assays.

Physicochemical properties pKa prediction Hydrogen bonding Drug-likeness

Chain-Breaking Antioxidant Capacity of Alkylthio Pyridinols

Pyridin-3-ols carrying alkylthio groups (including methylthio) have been demonstrated to act as potent chain-breaking antioxidants, with peroxyl radical quenching rate constants (k_inh) reaching up to 1 × 10⁷ M⁻¹ s⁻¹ in homogeneous solution [1]. This value exceeds the antioxidant activity of α-tocopherol (vitamin E, k_inh ≈ 3 × 10⁶ M⁻¹ s⁻¹) and other phenolic antioxidants [1]. The efficacy is dependent on the positioning of the alkylthio group relative to the –OH: ortho-substituted derivatives (2-alkylthio) are significantly more active than para-substituted (4-alkylthio) isomers due to intramolecular hydrogen bonding and electronic effects [1]. 5-(Methylsulfanyl)pyridin-3-OL, bearing the thioether meta to the hydroxyl, occupies an intermediate position in terms of antioxidant potency. Furthermore, these compounds can be catalytically regenerated in the presence of thiol-based reducing agents (e.g., N-acetylcysteine), enabling a sustained antioxidant effect that is not achievable with simple phenols [1].

Antioxidant Peroxyl radical quenching Catalytic regeneration Chemical biology

Oxidation State Reactivity: Methylthio to Sulfinyl/Sulfonyl

The methylthio group in 5-(Methylsulfanyl)pyridin-3-OL can be selectively oxidized to the corresponding methylsulfinyl (–S(O)CH₃) or methylsulfonyl (–SO₂CH₃) derivatives, which exhibit dramatically altered reactivity profiles. Kinetic studies show that methylsulfinyl-heterocycles are 5 × 10³ to 3.7 × 10⁵ times more reactive toward nucleophilic aromatic substitution than their methylthio counterparts at 30 °C [1]. This difference of three to five orders of magnitude provides a powerful on-demand reactivity switch: the methylthio group serves as a stable, unreactive placeholder during multistep synthesis, and subsequent oxidation unmasks a highly electrophilic center amenable to nucleophilic displacement. This strategy is commonly employed in medicinal chemistry to install diverse substituents at the 5-position via a common methylthio intermediate, a flexibility not available with directly halogenated analogs.

Oxidation state Synthetic handle Electron-withdrawing group Prodrug design

5-(Methylsulfanyl)pyridin-3-OL: Recommended Application Scenarios


Late-Stage Diversification via Oxidation-Triggered SNAr

The methylthio group's resistance to nucleophilic displacement (1.2 × 10² to 3.4 × 10³ times less reactive than chloro [1]) allows it to survive multiple synthetic transformations intact. Subsequent oxidation to the sulfoxide or sulfone activates the 5-position for facile SNAr with a wide range of nucleophiles, enabling the generation of diverse analog libraries from a single common intermediate. This strategy is particularly valuable in medicinal chemistry hit-to-lead campaigns where systematic variation at the 5-position is required.

Catalytic Antioxidant Probe Design

Alkylthio-substituted pyridin-3-ols, including 5-(Methylsulfanyl)pyridin-3-OL, exhibit peroxyl radical quenching rate constants up to 1 × 10⁷ M⁻¹ s⁻¹—surpassing α-tocopherol [1]. Furthermore, these compounds can be catalytically regenerated in the presence of cellular thiols, providing sustained antioxidant activity. This scaffold is therefore an excellent starting point for developing chemical probes to study oxidative stress pathways or for designing therapeutic candidates targeting diseases with a redox component.

Physicochemical Property Modulation in Drug Discovery

The meta-methylthio substitution in 5-(Methylsulfanyl)pyridin-3-OL confers a distinct pKa (estimated ~8.0–8.3) and lipophilicity profile compared to the ortho-isomer (pKa 7.58 [1]) and unsubstituted 3-hydroxypyridine. This intermediate ionization state at physiological pH can be exploited to fine-tune solubility, permeability, and off-target binding of lead compounds without resorting to more drastic structural changes, making it a valuable tool for multiparameter optimization in drug discovery programs.

Orthogonal Protecting Group Strategy

The substantial difference in SNAr reactivity between methylthio and halogen substituents (methylthio is 1.2 × 10² to 3.4 × 10³ times less reactive [1]) allows the –SCH₃ group to function as a de facto protecting group for the 5-position during reactions at other electrophilic sites on the pyridine ring. This orthogonal reactivity eliminates the need for separate protection/deprotection steps, streamlining the synthesis of complex polyfunctional pyridine derivatives.

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